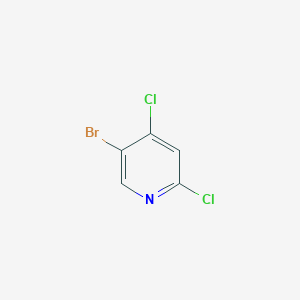

5-Bromo-2,4-dichloropyridine

説明

Significance of Halogenated Pyridines as Synthetic Intermediates in Pharmaceutical and Agrochemical Development

Halogenated pyridines are crucial building blocks for the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The carbon-halogen bond serves as a versatile handle, enabling a variety of subsequent chemical transformations with precise control over the substitution pattern on the pyridine (B92270) ring. nih.gov In the pharmaceutical and agrochemical industries, halopyridines are key intermediates used to diversify potential drug and pesticide candidates for structure-activity relationship (SAR) studies. nsf.govnih.govchemrxiv.org The presence of halogens can also be an intrinsic feature of the final bioactive molecule. nsf.govnih.govchemrxiv.org

Overview of Strategic Approaches to Pyridine Functionalization

The functionalization of the electron-deficient pyridine ring presents unique challenges to synthetic chemists. researchgate.netnih.gov However, a number of strategic approaches have been developed to introduce a variety of substituents onto the pyridine core. researchgate.netnih.govslideshare.net These methods include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. nih.gov

Electrophilic Aromatic Substitution (EAS): These reactions are generally more difficult on pyridines compared to electron-rich aromatic systems and often require harsh conditions. nih.gov

Metalation-Halogenation: The use of strong bases to deprotonate the pyridine ring, followed by quenching with an electrophilic halogen source, is another common strategy. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions: This has become a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that has seen significant advancements in recent years, including methods for alkylation, arylation, and borylation. researchgate.netnih.govresearchgate.net

Position-Selective Halogenation Strategies in Pyridine Ring Systems

Achieving position-selective halogenation of the pyridine ring is critical for its use as a synthetic intermediate. nih.govmountainscholar.org While electrophilic halogenation often leads to a mixture of products, several strategies have been developed to control the regioselectivity. nih.gov For instance, metalation-halogenation sequences can provide access to specific isomers, although directing groups may be required for reliable 3-position functionalization. nih.gov More recently, novel methods involving the temporary dearomatization of the pyridine ring, such as through the formation of Zincke imine intermediates, have enabled highly regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.org Another innovative approach involves the use of designed phosphine (B1218219) reagents to achieve selective halogenation at the 4-position. nih.govacs.orgchemrxiv.org

Contextualizing 5-Bromo-2,4-dichloropyridine within the Landscape of Polyhalogenated Pyridines

This compound is a polyhalogenated pyridine that offers multiple sites for synthetic modification. The presence of three halogen atoms—one bromine and two chlorines—at distinct positions on the pyridine ring makes it a highly valuable and versatile building block. The differential reactivity of the C-Br and C-Cl bonds, as well as the influence of the nitrogen atom on the 2- and 4-positions, allows for sequential and regioselective functionalization. This enables the synthesis of complex, trisubstituted pyridine derivatives that would be difficult to access through other methods. The strategic unmasking of its reactive sites through various synthetic transformations positions this compound as a key player in the construction of diverse molecular scaffolds for various applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCSNJNPPSSPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479225 | |

| Record name | 5-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-96-8 | |

| Record name | 5-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactivity in 5 Bromo 2,4 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, including halopyridines. chemrxiv.orgwikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the leaving group, the position of the substituents, and the reaction conditions.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. rsc.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized, particularly to the ortho and para positions relative to the site of attack. rsc.orgnih.gov In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

However, recent studies have sparked a debate, suggesting that some SNAr reactions, particularly those involving nitrogen-containing heterocycles like pyridines, may proceed through a concerted mechanism without the formation of a discrete Meisenheimer intermediate. stackexchange.com Computational studies and kinetic isotope effect experiments have provided evidence for concerted pathways, especially with good leaving groups like chloride and bromide on rings that are not extremely electron-poor. stackexchange.com

The "element effect" in SNAr reactions describes the observed order of leaving group ability. researchgate.netresearchgate.net For many activated aryl halides, the typical trend is F > Cl ≈ Br > I. rsc.orgresearchgate.net This order is often considered evidence for a rate-determining first step (nucleophilic addition), where the high electronegativity of fluorine strongly activates the ring towards attack. researchgate.netsci-hub.se

However, the element effect can be influenced by several factors, including the nucleophile, the solvent, and the specific substrate. nih.gov In some cases, a different leaving group order is observed. For instance, in the reaction of ring-substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol, the halide reactivity is approximately 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.net This deviation from the typical element effect suggests a change in the rate-determining step. researchgate.netsci-hub.se When the second step (leaving group expulsion) becomes rate-determining, the bond strength of the carbon-halogen bond becomes more significant, favoring the departure of weaker bonds (I > Br > Cl > F). sci-hub.se For instance, the reaction of 2-halopyridines with sulfur nucleophiles follows the order I > Br > Cl > F, indicating that the C-X bond cleavage is the rate-determining step. sci-hub.se Conversely, with an oxygen nucleophile like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, consistent with a rate-determining nucleophilic attack. sci-hub.se

A recent study on the thioetherification of halogenated heterocycles reported a reactivity trend of F > Br ~ I > Cl, which deviates from the standard SNAr reactivity. scispace.com This highlights the complexity and context-dependent nature of the element effect in these systems.

Computational chemistry has become an invaluable tool for elucidating the mechanisms of SNAr reactions in halogenated pyridines. nih.govrsc.org Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, calculate activation energies, and predict reactivity and selectivity. rsc.orgnih.govnih.gov

Computational studies have provided insights into the nature of the transition states and intermediates involved. For example, in the halogenation of pyridines using phosphine (B1218219) reagents, computational analysis indicated a stepwise SNAr pathway where the elimination of phosphine is the rate-determining step. nih.gov These studies also revealed that steric interactions can significantly influence reactivity. nih.gov

Recent research combining experimental data with computational modeling has led to the development of quantitative structure-reactivity models for SNAr reactions. rsc.orgnih.gov These models use descriptors such as the electron affinity (EA) of the electrophile and the molecular electrostatic potential (ESP) at the reaction center and ortho/para positions to predict reaction rates and regioselectivity. rsc.orgnih.gov Such models have shown excellent correlation with experimental data for a diverse range of (hetero)aryl halides and can accurately predict site selectivity in multihalogenated substrates. chemrxiv.org

Furthermore, computational studies have been instrumental in investigating the possibility of concerted SNAr mechanisms. stackexchange.com For nitrogen-containing heterocycles like 2-halopyridines, theoretical calculations suggest that the reactions often proceed in a concerted fashion, irrespective of the leaving group or nucleophile. stackexchange.com

Substituents on the pyridine (B92270) ring play a crucial role in determining the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups, such as nitro or cyano groups, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate or transition state. wikipedia.org The position of these substituents is also critical. Activation is most effective when the substituent is located ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge. wikipedia.orgrsc.orgnih.gov

Conversely, electron-donating groups generally deactivate the ring towards SNAr. The reactivity of halopyridines follows the general trend of 2-halopyridine > 4-halopyridine > 3-halopyridine, reflecting the ability of the nitrogen atom to stabilize the negative charge in the intermediate. sci-hub.se

In multihalogenated pyridines, such as 5-bromo-2,4-dichloropyridine, the position of the halogens dictates the site of nucleophilic attack. Generally, the 4-position is more reactive than the 2-position towards nucleophilic substitution. researchgate.net However, the introduction of a bulky substituent, such as a trialkylsilyl group, can reverse this selectivity, directing the nucleophile to the less sterically hindered position. researchgate.netresearchgate.net

A quantitative model based on experimental rates and calculated descriptors has been developed to predict the reactivity of various substituted (hetero)aryl halides. nih.gov This model considers the electron affinity and electrostatic potential at different positions on the ring to provide accurate predictions of reactivity spanning several orders of magnitude. nih.gov

Computational Studies on S<sub>N</sub>Ar Mechanisms in Halogenated Pyridines

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of functionalized pyridine derivatives. nih.govrsc.org Reactions such as the Suzuki-Miyaura and Negishi couplings allow for the selective functionalization of halogenated pyridines like this compound.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. whiterose.ac.uk In the case of dihalogenated pyridines, such as 2,4-dichloropyridine (B17371), achieving site-selectivity is a significant challenge and an area of active research.

Conventionally, the halide at the C2 position of a pyridine ring is more reactive in palladium-catalyzed cross-couplings than a halide at the C4 position. nih.govnih.gov This preference is attributed to the greater electrophilicity of the C2 carbon and the weaker C2-halogen bond. rsc.orgnih.gov However, recent studies have shown that this inherent selectivity can be overturned by judicious choice of ligand. nih.gov

The use of sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or monophosphines like QPhos, can promote selective coupling at the C4 position. nih.govnih.gov For example, a Pd(PEPPSI)(IPr) catalyst has been shown to provide C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridines. nih.gov The mechanism for this ligand-controlled inversion of selectivity is thought to involve the formation of a monoligated palladium species during the oxidative addition step. nih.gov

Interestingly, ligand-free conditions, often referred to as "Jeffery" conditions, can also lead to remarkable C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridine. nih.gov The active catalytic species under these conditions are believed to be palladium nanoparticles. nih.gov The influence of different palladium catalyst species (mononuclear, clusters, or nanoparticles) on site-selectivity has been demonstrated in the coupling of 2,4-dibromopyridine, where a switch from C2 to C4 selectivity can be achieved by varying the reaction conditions. nih.govacs.org

The nature of the halide also plays a crucial role in determining the site of reaction. In substrates containing different halogens, the order of reactivity in the oxidative addition step is generally I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energies. rsc.org For a molecule like 5-bromo-2-chloropyridine (B1630664), the Suzuki-Miyaura coupling occurs selectively at the C5 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. rsc.org

Table 1: Ligand and Condition Effects on Site-Selectivity in Suzuki-Miyaura Coupling of Dihalopyridines

| Substrate | Catalyst/Ligand | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | dppf | Standard | C2-Coupling | nih.gov |

| 2,4-Dichloropyridine | QPhos | Standard | C4-Coupling | nih.gov |

| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | Standard | C4-Coupling | nih.gov |

| 2,4-Dichloropyridine | PdCl2, NBu4Br | Ligand-free | C4-Coupling | nih.gov |

| 2,4-Dibromopyridine | Pd(OAc)2, PPh3 (≥3:1) | Standard | C2-Coupling | nih.gov |

| 2,4-Dibromopyridine | Pd(OAc)2, PPh3 (≤2.5:1) | Standard | C4-Coupling | nih.gov |

| 3,5-Dichloropyridazine | dppf | Standard | C3-Coupling | nih.gov |

| 3,5-Dichloropyridazine | QPhos | Standard | C5-Coupling | nih.gov |

The Negishi cross-coupling reaction utilizes organozinc reagents as the nucleophilic partner and is a highly effective method for forming C-C bonds. rsc.orgresearchgate.net It is particularly valuable for the synthesis of complex molecules due to the high functional group tolerance and reactivity of organozinc compounds. orgsyn.org

The application of Negishi coupling to pyridine derivatives has been extensively studied. nih.gov 2-Pyridylzinc reagents can be readily prepared and coupled with a variety of electrophiles using catalysts like Pd(PPh3)4. nih.govresearchgate.net These reactions tolerate a range of functional groups, including esters, ketones, amides, and nitriles. nih.gov

For dihalogenated pyridines, the Negishi coupling can also be employed for selective functionalization. The principles of site-selectivity are similar to those in Suzuki-Miyaura coupling, with the reactivity of the carbon-halogen bond in the oxidative addition step being a key determinant. The choice of catalyst and ligands can also influence the outcome. For instance, the use of bulky phosphine ligands like XPhos has been shown to be effective in the Negishi coupling of 2-pyridylzinc reagents. nih.gov

In the context of this compound, a sequential Negishi cross-coupling strategy could potentially be employed. The more reactive C-Br bond at the C5 position would be expected to react first, followed by coupling at one of the C-Cl positions. The relative reactivity of the C2-Cl and C4-Cl bonds would then determine the site of the second coupling, which could be influenced by the choice of catalyst and reaction conditions.

Chemo- and Regioselective Transformations at Bromine and Chlorine Positions

The presence of three distinct halogen atoms on the pyridine ring of this compound presents a significant challenge and opportunity for selective functionalization. The reactivity of each halogen is influenced by its intrinsic properties (C-Br vs. C-Cl bond strength) and its position on the electron-deficient pyridine ring. Generally, the C-4 position is most activated toward nucleophilic aromatic substitution (SNAr), followed by the C-2 position. The C-Br bond is typically weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. rsc.org

Research on related polyhalogenated pyridines and pyrimidines provides insight into the factors governing chemo- and regioselectivity. For instance, in the palladium-catalyzed amination of 5-bromo-2-chloropyridine, substitution occurs preferentially at the bromine-bearing C-5 position. rsc.orgresearchgate.net Conversely, studies on 2,4-dichloropyrimidine (B19661) derivatives often show a preference for substitution at the C-4 position. wuxiapptec.com However, this selectivity can be reversed by the electronic nature of other substituents on the ring; electron-donating groups at C-6, for example, can direct substitution to the C-2 position. wuxiapptec.com

In the context of this compound, the outcome of a reaction depends on the chosen conditions. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, are expected to favor initial reaction at the C-5 bromine position due to the lower bond dissociation energy of the C-Br bond. rsc.org In contrast, SNAr reactions with strong nucleophiles under non-catalytic conditions would likely target the most electrophilic carbon, the C-4 position, leading to displacement of a chloride.

A study on the related 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrated this differential reactivity. researchgate.net Catalytic amination with a palladium-Xantphos complex resulted in exclusive substitution of the bromide, whereas heating under neat conditions without a catalyst led to preferential substitution of the 2-chloro group. researchgate.net This highlights the ability to tune the reaction conditions to target a specific halogen.

| Starting Material | Reagents/Conditions | Position of Substitution | Product | Selectivity | Citation |

| 5-Bromo-2-chloropyridine | Pd-catalyzed amination | C-5 (Bromine) | 5-Amino-2-chloropyridine (B41692) | High | rsc.orgresearchgate.net |

| 2,4-Dichloropyrimidine | SNAr (e.g., with amines) | C-4 (Chlorine) | 4-Amino-2-chloropyrimidine | Typically C-4 selective | wuxiapptec.com |

| 2,4-Dichloro-6-(OMe)pyrimidine | SNAr (e.g., with amines) | C-2 (Chlorine) | 2-Amino-4-chloro-6-methoxypyrimidine | C-2 selective | wuxiapptec.com |

| 5-Bromo-2-chloro-3-fluoropyridine | Pd2dba3, Xantphos, Base | C-5 (Bromine) | 5-Amino-2-chloro-3-fluoropyridine deriv. | Exclusive Br substitution | researchgate.net |

| 5-Bromo-2-chloro-3-fluoropyridine | Neat, Heat (No Pd catalyst) | C-2 (Chlorine) | 2-Amino-5-bromo-3-fluoropyridine deriv. | Preferential Cl substitution | researchgate.net |

Radical Reactions and Their Application to this compound

Radical reactions, particularly the SRN1 (substitution radical-nucleophilic, unimolecular) mechanism, offer a powerful alternative for the functionalization of halo-substituted pyridines.

The SRN1 mechanism is a chain process involving radical and radical anion intermediates. researchgate.netmdpi.comsemanticscholar.org The process is initiated by the transfer of an electron to the halopyridine substrate, forming a radical anion. This radical anion then fragments, expelling the halide ion to produce a pyridyl radical. The pyridyl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the substrate. researchgate.netthieme-connect.com

For many halopyridines, the initial electron transfer is not spontaneous and requires initiation, most commonly through photostimulation (irradiation with UV light). thieme-connect.comconicet.gov.aracs.org These photostimulated SRN1 reactions have been successfully applied to a variety of halopyridines, including chloro-, bromo-, and dichloropyridines, reacting with nucleophiles such as ketone enolates and organotin anions. mdpi.comacs.orgmdpi.org For example, 2,6-dichloropyridine (B45657) reacts with the potassium enolate of pinacolone (B1678379) under photostimulation to yield the 2,6-disubstituted product directly, without the accumulation of a monosubstituted intermediate. acs.org Similarly, photostimulated reactions of various dichloropyridines with trimethylstannyl (Me3Sn-) ions in liquid ammonia (B1221849) produce the corresponding distannylpyridines in good yields. semanticscholar.orgthieme-connect.com

The reactivity in the SRN1 reaction for 2-halopyridines follows the order 2-bromopyridine (B144113) > 2-chloropyridine (B119429) > 2-fluoropyridine, which corresponds to the ease of radical anion fragmentation. acs.org This suggests that for this compound, the initial fragmentation would likely involve the cleavage of the C-Br bond. The resulting pyridyl radical could then react with a suitable nucleophile. The SRN1 methodology is advantageous as it often proceeds under mild conditions, at low temperatures, and can be effective for substrates, like aryl chlorides, that are less reactive in other processes. conicet.gov.ar

Metalation of halopyridines, typically involving lithium or magnesium bases, is a primary method for generating pyridyl organometallic reagents for further functionalization. arkat-usa.orgznaturforsch.com These reactions can proceed either by direct deprotonation (directed metalation) at a position ortho to a directing group or by halogen-metal exchange. For polyhalogenated pyridines, halogen-metal exchange is common, with the exchange typically occurring at the most reactive halogen site (I > Br > Cl). researchgate.netbenthamscience.com

For a substrate like this compound, treatment with a strong organolithium or Grignard reagent at low temperatures would be expected to lead to bromine-metal exchange at the C-5 position. For instance, the reaction of 5-bromo-2-chloropyridine with TMPMgCl·LiCl results in regioselective magnesiation. znaturforsch.com The resulting organometallic intermediate can then be trapped with various electrophiles.

Redox reactions also play a role in the functionalization of pyridines. Recently, a strategy involving temporary dearomatization has emerged for the meta-selective C-H functionalization of pyridines. nih.gov This process converts the pyridine into an electron-rich dearomatized intermediate, which then reacts with electrophiles. nih.gov While this has been demonstrated for C-H functionalization, such redox strategies could potentially be adapted for complex halo-substituted pyridines.

Photostimulated S<sub>RN</sub>1 Reactions of Halopyridines

Halogen Dance Reactions and Halogen-Metal Exchange

Halogen dance (HD) reactions, also known as base-catalyzed halogen migration, are rearrangements where a halogen atom moves from one position to another on an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgrsc.org This transformation is typically initiated by a strong base (like lithium diisopropylamide, LDA) and proceeds via a series of deprotonation and halogen-metal exchange steps. wikipedia.orgwhiterose.ac.uk The driving force for the reaction is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

The typical mechanism involves deprotonation by a strong base to form a lithiated intermediate. wikipedia.org This intermediate can then engage in an intermolecular halogen exchange with a molecule of the starting halopyridine, leading to the "danced" product. whiterose.ac.uk This reaction is particularly useful for introducing functionality at positions that are not easily accessible through direct metalation or substitution. rsc.org For example, treatment of 3-bromo-2-methoxypyridine (B87399) with LTMP led to a halogen dance, yielding the 2-bromo-3-methoxy isomer. arkat-usa.org

In the case of this compound, a halogen dance reaction could potentially be initiated by a strong, non-nucleophilic base. The deprotonation would likely occur at C-6 or C-3, the most acidic positions not occupied by a halogen. Subsequent halogen-metal exchange could lead to isomeric rearrangement, although the presence of multiple halogens complicates the potential outcomes. The bromine atom is more likely to "dance" than the chlorine atoms. clockss.org

Halogen-metal exchange is a related and fundamental process where a halogen atom is swapped for a metal, most commonly lithium or magnesium. researchgate.netbenthamscience.com This reaction is extremely common for bromo- and iodopyridines. The reaction of this compound with one equivalent of n-butyllithium at low temperature would predictably result in a selective bromine-lithium exchange at the C-5 position, yielding 2,4-dichloro-5-lithiopyridine. This intermediate is a versatile synthon for introducing a wide array of electrophiles at that specific position. znaturforsch.com

Advanced Characterization Techniques for 5 Bromo 2,4 Dichloropyridine and Its Derivatives

Spectroscopic Analysis for Structural Elucidationnih.govamericanelements.comacs.orgbenchchem.comfishersci.com

Spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed insights into their atomic and molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For pyridine (B92270) systems, both ¹H and ¹³C NMR provide critical data on the substitution pattern of the ring. aip.org

In the ¹H NMR spectrum of 5-Bromo-2,4-dichloropyridine, the remaining protons on the pyridine ring exhibit characteristic chemical shifts and coupling constants that are influenced by the electronegative halogen substituents. chemicalbook.com The analysis of these spectra, often aided by two-dimensional NMR techniques, allows for the unambiguous assignment of each proton. acs.org For derivatives of this compound, such as those resulting from the substitution of the chloro or bromo groups, ¹H NMR is used to confirm the position of new functional groups by observing changes in the chemical shifts and splitting patterns of the aromatic protons. ijpcbs.comjsscacs.edu.in

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. The carbon atom attached to the bromine (C5) and those attached to chlorine (C2, C4) are significantly deshielded due to the electron-withdrawing effects of the halogens. This technique is particularly useful in confirming the regiochemistry of substitution reactions in the synthesis of derivatives. ijpcbs.comajrconline.org

Table 1: Representative NMR Data for a 5-Bromo-2,4-dichloropyrimidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.45 | s | CH (Pyrimidine) |

| ¹³C | 174.74 | s | C4 (pyrimidine) |

| ¹³C | 161.68 | s | C2, C6 (pyrimidine) |

| ¹³C | 104.40 | s | C5 (pyrimidine) |

Note: This table is based on data for a derivative and serves as an illustrative example. ijpcbs.com Actual values for this compound may vary.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula of C₅H₂BrCl₂N. nih.govamericanelements.com The isotopic pattern observed in the mass spectrum is particularly informative due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, creating a distinctive signature that aids in the compound's identification. Fragmentation patterns observed in the mass spectrum can also offer structural clues about the connectivity of the atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jst.go.jp In the IR spectrum of this compound and its derivatives, characteristic absorption bands corresponding to the C-Br, C-Cl, and C=N bonds within the pyridine ring can be observed. For instance, a C-Br stretch is typically found at approximately 550 cm⁻¹. The absence of certain bands, such as those for O-H or N-H stretches, can confirm the purity of the compound and the absence of hydroxyl or amino impurities. joac.info For derivatives, the appearance of new absorption bands, such as N-H stretching in aminated products or C=O stretching in carboxylated derivatives, confirms the success of a chemical transformation. ijpcbs.comjsscacs.edu.in

Table 2: Typical IR Absorption Frequencies for Substituted Pyridines

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | ~3000 |

| C=N (ring) | 1550-1620 |

| C-Cl | 837 |

| C-Br | 685 |

Note: These are general ranges and specific values can vary based on the full molecular structure. jst.go.jpjoac.info

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For aromatic systems like pyridine, the position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. mdpi.com While less specific for detailed structural elucidation compared to NMR or MS, UV-Vis spectroscopy can be used to study the electronic effects of the bromo and chloro substituents on the pyridine ring and to monitor reactions that involve changes in the chromophore. researchgate.netavantorsciences.com

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structure Determinationnih.govacs.org

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can unambiguously confirm the substitution pattern on the pyridine ring and reveal details about the solid-state packing, such as hydrogen bonding or π–π stacking interactions. researchgate.netiucr.org This information is invaluable for understanding the physical properties of the material and for designing new derivatives with specific solid-state architectures. researchgate.net

Chromatographic Techniques for Purity Assessment and Separationamericanelements.com

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to determine its purity with high accuracy. avantorsciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for analyzing less volatile derivatives of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from impurities, and a UV detector can be used for quantification. acs.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. ijpcbs.comjoac.info

Computational Chemistry and Theoretical Studies on 5 Bromo 2,4 Dichloropyridine

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying halogenated pyridines due to its balance of accuracy and computational cost. DFT calculations allow for the detailed examination of molecular properties and the prediction of chemical behavior.

For a molecule like 5-Bromo-2,4-dichloropyridine, DFT calculations would typically begin with geometry optimization to find the lowest energy structure. This optimized geometry is the basis for calculating various other properties. While specific DFT data for this compound is not abundant in the literature, extensive studies on analogous compounds like dichloropyridines and dichloropyrimidines provide a strong basis for understanding its behavior. scholarsresearchlibrary.comresearchgate.net

| Parameter | Calculated Value |

|---|---|

| Optimized Energy (a.u.) | -274.9074 |

| Frontier Orbital Energy Gap (eV) | 5.75 |

The electronic structure of this compound is central to its reactivity. The pyridine (B92270) ring is inherently electron-deficient (π-deficient), and this effect is significantly amplified by the presence of three electron-withdrawing halogen substituents (two chlorine atoms and one bromine atom). DFT calculations are used to map the electron density distribution and to calculate the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com For dihalopyridines, the LUMO is typically a π* orbital distributed over the pyridine ring, with significant coefficients on the carbon atoms bearing the halogen atoms. This distribution indicates that these sites are the most susceptible to nucleophilic attack. ossila.combu.edu

In the case of 2,4-disubstituted pyridines, studies on similar systems like 2,4-dichloropyridine (B17371) have shown that the LUMO and LUMO+1 orbitals can have different symmetries and localizations. researchgate.net The LUMO often has larger coefficients at the C4 position, while the LUMO+1 may have a larger contribution at the C2 position. The energy difference between these orbitals can be small, meaning both can potentially be involved in reactions, influencing the regioselectivity of nucleophilic aromatic substitution (SNAr). wuxiapptec.com

| Compound | LUMO Energy (eV) | LUMO+1 Energy (eV) | LUMO / LUMO+1 Gap (eV) |

|---|---|---|---|

| 2,4-dichloro-6-methoxypyrimidine | -1.51 | -1.17 | 0.34 |

| 2,4,6-trichloropyrimidine | -2.18 | -1.93 | 0.25 |

Data adapted from analogous pyrimidine (B1678525) systems. A smaller gap (≤ 0.25 eV) suggests that the LUMO+1 orbital may play a significant role in reactivity. wuxiapptec.com

DFT calculations are a powerful tool for predicting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. Comparing these theoretical spectra with experimental data helps in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. scholarsresearchlibrary.com

For example, in a study of the analogous 2,3-dichloropyridine, DFT calculations were used to assign the various vibrational modes. scholarsresearchlibrary.com The C-H stretching vibrations are typically found in the 3100 cm⁻¹ region, while C-C and C-N stretching vibrations within the ring appear between 1300 and 1600 cm⁻¹. The C-Cl stretching modes are expected at lower frequencies. Such analysis for this compound would allow for a detailed understanding of its vibrational characteristics.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental values, aid in the structural elucidation and assignment of signals, especially for complex molecules where spectral overlap can be an issue.

| Calculated Frequency (cm⁻¹) | Assignment (Abbreviation: ν = stretching, β = in-plane bending, γ = out-of-plane bending) |

|---|---|

| 3124 | ν(C-H) |

| 1533 | ν(C-C) + ν(C-N) |

| 1377 | β(C-C-H) + ν(C-C) |

| 974 | Ring deformation |

| 801 | γ(C-C-H) |

Data derived from a DFT study on 2,3-dichloropyridine. scholarsresearchlibrary.com

One of the most significant applications of DFT in the context of this compound is in elucidating reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr). The presence of two different halogen atoms at positions activated by the ring nitrogen (C2 and C4) raises questions of regioselectivity.

Computational studies on similar dihalopyridines and dichloropyrimidines have shown that SNAr reactions can proceed through either a classical two-step Meisenheimer complex mechanism or a concerted pathway. researchgate.net DFT calculations can map the potential energy surface for a reaction, identifying transition states and intermediates. wuxiapptec.com The calculated activation energy barriers for substitution at different positions can predict the most likely product.

For 2,4-dihalogenated systems, substitution can occur at either the C2 or C4 position. DFT studies on analogous pyrimidines show that the relative energy of the transition states for attack at C2 versus C4 is often very close, and can be influenced by the nature of other substituents on the ring and the incoming nucleophile. wuxiapptec.com For instance, in one study on a substituted dichloropyrimidine, the transition state for C2 substitution was found to be slightly lower in energy than for C4 substitution, correctly predicting the experimentally observed major product. wuxiapptec.com Such calculations for this compound would be invaluable for predicting its behavior in synthesis and for designing selective reactions.

Prediction of Spectroscopic Parameters

Quantum Chemical Modeling of Halogen Bonding Interactions in Pyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The positive electrostatic potential on the outer surface of the halogen atom, known as the σ-hole, is responsible for this interaction. wikipedia.org

In this compound, both the bromine and chlorine atoms have the potential to act as halogen bond donors, while the pyridine nitrogen can act as a halogen bond acceptor. Quantum chemical modeling is essential to understand and quantify these interactions. A study on a copper(II) complex containing trans-bis(5-bromo-2-chloropyridine) used DFT to rationalize the formation of different crystal polymorphs based on the competition between halogen bonding (C-Br···Cl-Cu) and other semi-coordinate bonds. yu.edu.jo This demonstrates that halogen bonding involving the bromine at the C5 position can be a significant structure-directing force.

These models can calculate the strength of halogen bonds, which typically range from 10 to 200 kJ/mol, and their preferred geometries. wikipedia.org For pyridine derivatives, the interaction is generally directional, with the halogen bond acceptor approaching the halogen atom along the axis of the C-X bond. wikipedia.org Understanding these interactions is crucial for crystal engineering and designing supramolecular assemblies.

Investigation of Transition States and Reaction Energetics

The detailed investigation of transition states and the energetics of reaction pathways is a key strength of computational chemistry. For this compound, this is particularly relevant for predicting the outcomes of competitive reactions, such as SNAr at the C2 vs. C4 positions.

By locating the transition state structure on the potential energy surface, DFT calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy corresponds to a faster reaction rate. For competitive pathways, the difference in activation energies (ΔΔG‡) determines the product ratio.

In studies of related dichloropyrimidines, transition state calculations have successfully explained observed regioselectivity. For a methoxy-substituted dichloropyrimidine, the calculated energy of the transition state for attack at the C4 position was 0.76 kcal/mol higher than for attack at the C2 position, indicating a preference for C2 substitution, which was confirmed experimentally. wuxiapptec.com These calculations often reveal a single imaginary frequency in the vibrational analysis of the transition state, which corresponds to the motion of the atoms along the reaction coordinate. wuxiapptec.com Applying these methods to this compound would provide quantitative predictions of its reactivity and selectivity in various chemical transformations.

Applications and Synthetic Utility of 5 Bromo 2,4 Dichloropyridine

Role as a Versatile Building Block in Complex Organic Synthesis

The distinct electronic nature of the pyridine (B92270) core, combined with the bromo and chloro substituents, allows for a range of chemical transformations. This positions 5-bromo-2,4-dichloropyridine as a key intermediate in the synthesis of a variety of more complex molecules.

The differential reactivity of the halogen atoms on this compound is a key feature exploited in the synthesis of polysubstituted pyridines. The chlorine at the C2 and C4 positions and the bromine at the C5 position can be selectively targeted by various reagents, allowing for a stepwise and controlled introduction of different functional groups. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chloro groups, while the bromo group can participate in a variety of cross-coupling reactions. This sequential functionalization provides a powerful strategy for accessing a wide array of substituted pyridine derivatives that would be challenging to synthesize through other methods.

A common synthetic route involves the initial reaction of 2-amino-4-chloropyridine (B16104), which undergoes bromination to yield a key intermediate. This intermediate is then subjected to diazotization and subsequent chlorination to afford this compound. google.com This process highlights the utility of starting with a simpler pyridine and introducing the desired halogen substituents in a controlled manner.

Beyond simple substitution, this compound serves as a precursor for the construction of more complex, fused heterocyclic systems. The halogen atoms provide handles for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic compounds containing a pyridine ring. These advanced heterocyclic scaffolds are often found in the core structures of biologically active molecules and functional materials. For example, it can be used in the synthesis of pyrrolo[2,3-b]pyridines, a class of compounds with demonstrated biological activities.

The synthesis of such scaffolds often involves a sequence of reactions that take advantage of the different reactivities of the halogens. For example, one halogen might be used for an initial coupling reaction, while another is retained for a subsequent intramolecular cyclization step. This strategic approach allows for the efficient assembly of complex molecular architectures from a relatively simple starting material.

Synthesis of Polysubstituted Pyridines

Derivatization to Access Diverse Functionalized Pyridines

The presence of three halogen atoms on the pyridine ring of this compound allows for extensive derivatization, leading to a wide variety of functionalized pyridines. The chlorine atoms are susceptible to nucleophilic substitution by a range of nucleophiles, including amines, alcohols, and thiols. The bromine atom, on the other hand, is more amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

This differential reactivity allows for a high degree of control over the final product. For instance, a synthetic strategy might involve the selective replacement of the chlorine atoms followed by a cross-coupling reaction at the bromine position. This modular approach provides access to a vast chemical space of substituted pyridines with diverse electronic and steric properties. A patent describes a method for synthesizing this compound from 2-amino-4-chloropyridine, which is then used to produce various derivatives. google.com

| Reaction Type | Position(s) | Reagents/Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | C2, C4 | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| Suzuki Coupling | C5 | Boronic acids, Pd catalyst, Base | Aryl, Heteroaryl |

| Sonogashira Coupling | C5 | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl |

| Stille Coupling | C5 | Organostannanes, Pd catalyst | Alkyl, Aryl, Vinyl |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This is a highly desirable strategy in drug discovery and development as it allows for the rapid generation of analogues from a common advanced intermediate. This compound and its derivatives are valuable reagents for this purpose. smolecule.com

The reactivity of the C-Br and C-Cl bonds can be fine-tuned through the choice of catalyst and reaction conditions, allowing for selective functionalization even in the presence of other sensitive functional groups. This enables the modification of complex drug candidates or natural products, providing a powerful tool for structure-activity relationship (SAR) studies. For instance, a complex molecule containing a pyridine ring derived from this compound could undergo a late-stage Suzuki coupling at the C5 position to introduce a new aryl group, potentially altering its biological activity. The ability to perform these transformations chemoselectively is a testament to the versatility of this building block in modern organic synthesis. nih.gov

Environmental and Toxicological Considerations in Halogenated Pyridine Research

Environmental Fate and Behavior of Halogenated Organic Compounds

Halogenated organic compounds (HOCs) are a diverse group of chemicals that have seen widespread use in industry and agriculture due to their chemical stability and effectiveness in various applications. chromatographyonline.com However, this stability also contributes to their persistence in the environment, leading to concerns about their long-term effects. chromatographyonline.comepa.govnih.gov

Bioaccumulation and Persistence in Environmental Compartments

A significant concern with many HOCs is their tendency to persist in the environment and bioaccumulate in living organisms. nih.govwikipedia.org Due to their lipophilic (fat-loving) nature, these compounds can accumulate in the fatty tissues of organisms. nih.gov This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. wikipedia.org

The persistence of HOCs means they are resistant to degradation by chemical, biological, and photolytic processes. wikipedia.org This resistance allows them to be transported over long distances by wind and water, resulting in global contamination. epa.govnih.gov Consequently, HOCs have been detected in various environmental compartments, including air, water, soil, and sediment, as well as in human tissues such as adipose tissue and breast milk. epa.govnih.gov

Analytical Methodologies for Detection of Halogenated Organic Pollutants

The detection and quantification of halogenated organic pollutants in the environment are crucial for monitoring their levels and assessing potential risks. Over the years, analytical methods have become increasingly sensitive and selective. chromatographyonline.com

The standard and most effective techniques for analyzing halogenated organics often involve gas chromatography (GC) coupled with a suitable detector. chromatographyonline.com The electron capture detector (ECD) is particularly sensitive to halogenated compounds. chromatographyonline.com For even greater selectivity and sensitivity, mass spectrometry (MS) is employed, often in the form of high-resolution mass spectrometry (HRMS). chromatographyonline.com

The following table summarizes some of the key analytical techniques used for detecting halogenated organic pollutants:

| Analytical Technique | Description | Key Features |

| Gas Chromatography (GC) | Separates volatile compounds based on their physical and chemical properties. | A foundational technique for the analysis of halogenated organics. chromatographyonline.com |

| Electron Capture Detector (ECD) | A highly sensitive detector for electronegative compounds like halogenated organics. | Offers excellent sensitivity for detecting small amounts of these pollutants. chromatographyonline.com |

| Mass Spectrometry (MS) | Identifies compounds by measuring their mass-to-charge ratio. | Provides high selectivity and can be used for both targeted and nontargeted analysis. chromatographyonline.comnih.gov |

| GC×GC/TOF-MS | A comprehensive two-dimensional GC system coupled with a time-of-flight mass spectrometer. | Enables the separation and identification of a large number of compounds in complex samples. plos.org |

| Liquid Chromatography (LC) | Separates compounds in a liquid mobile phase. | Useful for analyzing less volatile or thermally unstable halogenated compounds. nih.gov |

| Total Organic Halogen (TOX) Analysis | Measures the total amount of organically bound halogens in a sample. | Provides an overall measure of halogenated organic pollution. tandfonline.com |

Remediation Strategies for Halogenated Organic Pollutants

Given the persistence and potential toxicity of halogenated organic pollutants, effective remediation strategies are essential to mitigate their environmental impact. Research has focused on various physical, chemical, and biological methods to degrade or remove these compounds from contaminated sites. igi-global.comigi-global.com

Advanced Redox Processes for Degradation

Advanced redox processes are a promising set of technologies for the degradation of halogenated organic compounds. researchgate.netrsc.org These methods utilize highly reactive chemical species to break down the stable carbon-halogen bonds. rsc.orgrsc.org

Electrochemical reduction, for instance, has gained increasing attention as a remediation strategy. acs.orgnih.gov This process involves the use of an electric current to drive the reduction of halogenated pollutants at an electrode surface. acs.org The effectiveness of this method depends on factors such as the design of the electrochemical cell, the choice of electrode material, and the reaction conditions. nih.gov

Advanced oxidation processes (AOPs) are another important category of remediation techniques. sapub.org AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and degrade a wide range of organic pollutants, including halogenated compounds. sapub.org Common AOPs include the use of ozone, hydrogen peroxide, and UV radiation in various combinations. sapub.org

Green and Sustainable Approaches to Dehalogenation

In addition to advanced redox processes, there is a growing interest in developing "green" and sustainable methods for dehalogenation. These approaches aim to be more environmentally friendly by using less hazardous reagents and milder reaction conditions.

One such approach is catalytic hydrodehalogenation (HDH), which uses a catalyst, often a noble metal like palladium, to replace a halogen atom with a hydrogen atom. kuleuven.be This method is considered a green and sustainable alternative to more energy-intensive techniques like incineration. kuleuven.be

Other green approaches include:

Microbial degradation: Utilizing microorganisms that can break down halogenated compounds. kuleuven.be

Using sodium sulfite: A method for the reductive dehalogenation of certain halogenated aromatics in an aqueous medium without the need for a metal catalyst. rsc.org

Indium-mediated dehalogenation: An efficient method for dehalogenating haloaromatics in ionic liquids, which are considered green solvents. nih.gov

Micellar catalysis: Employing surfactants to carry out dehalogenation reactions in water at room temperature. nih.gov

Research into Potential Environmental and Human Health Impacts

The widespread presence of halogenated organic compounds in the environment has prompted extensive research into their potential impacts on both ecosystems and human health. epa.govnih.gov Exposure to HOCs can occur through various pathways, including ingestion of contaminated food and water, inhalation, and skin contact. epa.govnih.gov

Studies have linked exposure to certain HOCs with a range of adverse health effects in both wildlife and humans, including reproductive, neurological, immunological, and endocrine-disrupting effects. epa.govnih.gov Some HOCs are also considered to be carcinogenic. epa.gov

While specific toxicological data for 5-Bromo-2,4-dichloropyridine is limited, safety data sheets indicate that it is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. nih.gov The toxicological properties of many pyridine (B92270) derivatives are an active area of research. chemicalbook.comtandfonline.comindustrialchemicals.gov.au It is important to note that the biological activity and potential toxicity of pyridine compounds can vary significantly based on their specific structure and substituents. chemicalbook.comtandfonline.com

Continued research is crucial to fully understand the long-term environmental and health consequences of halogenated pyridines and other HOCs to ensure their safe handling and to develop effective strategies for managing their presence in the environment.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations of 5-Bromo-2,4-dichloropyridine

The distinct reactivity of the three halogen substituents on the this compound ring presents a significant challenge and opportunity for selective chemical transformations. Research is increasingly focused on developing sophisticated catalytic systems that can precisely target a single C-Hal bond, leaving the others intact for subsequent reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this research. The relative bond dissociation energies (BDEs) of the carbon-halogen bonds (C-I > C-Br > C-Cl) often dictate the site of reactivity. rsc.org For mixed-halide pyridines like 5-bromo-2-chloropyridine (B1630664), Suzuki-Miyaura coupling reactions preferentially occur at the more reactive C-Br bond. rsc.org This inherent reactivity difference is exploited to achieve high selectivity. For instance, in Buchwald-Hartwig amination reactions, a palladium-Xantphos catalyst complex has been shown to selectively aminate 5-bromo-2-chloropyridine at the C5 position, yielding the 5-amino-2-chloropyridine (B41692) product with excellent chemoselectivity (97:3 ratio of C-Br to C-Cl reactivity). researchgate.net

Conversely, for substrates like 2,4-dichloropyridine (B17371), amination with a similar palladium-Xantphos catalyst is highly regioselective at the C2 position. researchgate.net This highlights the crucial role of both the substrate's electronic properties and the catalyst-ligand system in directing the reaction outcome. Research efforts are now geared towards designing ligands that can fine-tune the electronic and steric properties of the metal center to either enhance or override the intrinsic reactivity of the C-Hal bonds, allowing for programmable selectivity.

Catalytic systems generated in situ from palladium precursors like [Pd(acac)2] with phosphine (B1218219) or phosphite (B83602) ligands have also been investigated for coupling reactions of dihalogenopyridines. researchgate.net Studies have shown that the choice of ligand, such as triphenylphosphine (B44618) (PPh3) versus triphenyl phosphite (P(OPh)3), can significantly influence the selectivity and activity of the catalyst. researchgate.net

| Catalytic System | Substrate | Reaction Type | Selective Position | Reference |

|---|---|---|---|---|

| Pd-Xantphos | 5-Bromo-2-chloropyridine | Buchwald-Hartwig Amination | C5 (C-Br bond) | researchgate.net |

| Pd(OAc)₂/Phosphine | 5-Bromo-2-chloropyridine | Suzuki-Miyaura Coupling | C5 (C-Br bond) | rsc.org |

| Pd-Xantphos | 2,4-Dichloropyridine | Buchwald-Hartwig Amination | C2 (C-Cl bond) | researchgate.net |

| [Pd(acac)₂] / PPh₃ | 2,6-Diiodopyridine | Stille Coupling | High Coupling Selectivity | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis and manipulation of complex molecules like this compound. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety for handling hazardous reagents and intermediates. beilstein-journals.org

For selective transformations of polyhalogenated compounds, the precise temperature control offered by microreactors can minimize the formation of side products and prevent over-reaction. Reactions that require long durations in batch setups can often be completed in minutes in a flow system, dramatically increasing throughput. beilstein-journals.org For example, an aldol (B89426) reaction that took 24 hours in batch was completed in just 20 minutes under flow conditions. beilstein-journals.org This acceleration is crucial for optimizing multi-step synthetic sequences involving derivatives of this compound.

Furthermore, the integration of automated systems with flow reactors enables high-throughput screening of reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic protocols. The use of packed-bed reactors containing solid-supported catalysts or reagents simplifies product purification by localizing the catalyst, preventing its contamination of the product stream. beilstein-journals.org This approach is particularly promising for industrial-scale production, where efficiency, scalability, and consistency are paramount.

Advanced Computational Tools for Predicting Reactivity and Selectivity

Modern computational chemistry provides powerful tools for understanding and predicting the reactivity of complex molecules, moving beyond empirical observations to a more fundamental, predictive science. For polyhalogenated heterocycles like this compound, computational models are invaluable for predicting which halogen will be most susceptible to substitution under specific reaction conditions.

Multivariate linear regression models have been developed to accurately predict the relative rates and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. rsc.orgchemrxiv.org These models use simple, calculated descriptors from ground-state wavefunctions to achieve high predictive accuracy across a diverse range of electrophiles. rsc.org For 2,4-dichloropyridine, Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is the relevant electrophile FMO for an attack at the C4 position, while the LUMO+1 is key for an attack at C2. rsc.orgchemrxiv.org This level of insight allows chemists to anticipate how changes to the substrate or nucleophile will influence site selectivity.

Similarly, computational predictions for palladium-catalyzed Buchwald-Hartwig aminations of 2,4-dichloropyridine show a strong energetic preference for oxidative addition at the C2 position, which aligns perfectly with experimental outcomes where C2:C4 selectivity ratios of 20:1 to 50:1 are observed. researchgate.net Other methods, such as analyzing the 1H-NMR chemical shifts of the parent dehalogenated heterocycle, can also provide a quick, though less robust, prediction of the most electron-deficient carbon and thus the likely site of cross-coupling. baranlab.org These predictive tools are becoming essential for rational synthetic design, saving significant time and resources in the laboratory. rsc.org

| Substrate | Reaction Type | Predicted Favored Position | Experimental Selectivity (C2:C4) | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Buchwald-Hartwig Amination | C2 (ΔΔG‡ = 10.0 kJ mol⁻¹) | 20:1 to 50:1 | researchgate.net |

| 2,4-Dichloropyridine | SNAr (with Benzyl (B1604629) Alcohol) | C4 | C4 > C2 | rsc.orgchemrxiv.org |

Exploration of New Halogenation and Dehalogenation Strategies

While this compound is a readily available starting material, the development of novel, selective halogenation and dehalogenation methods is crucial for creating a wider array of functionalized pyridine (B92270) building blocks. Traditional pyridine halogenation often requires harsh conditions, such as strong acids and high temperatures, which are incompatible with many functional groups. nih.govchemrxiv.org

Emerging research has produced milder and more selective alternatives. One innovative strategy for 3-halogenation involves a "ring-opening, halogenation, ring-closing" sequence. nih.govchemrxiv.org In this one-pot protocol, the pyridine is temporarily converted into an acyclic Zincke imine intermediate, which then undergoes highly regioselective halogenation at what was the 3-position before the ring is closed. nih.govchemrxiv.org For selective 4-halogenation, a method using designed phosphine reagents has been developed. chemrxiv.orgnih.gov The phosphine is selectively installed at the 4-position as a phosphonium (B103445) salt, which then acts as a leaving group that can be displaced by a halide nucleophile. chemrxiv.orgnih.gov

In the realm of dehalogenation, new strategies are being explored to selectively remove a single halogen from a polyhalogenated substrate. A reversible C-H/C-X metathesis reaction, proceeding through a radical swapping mechanism, allows for mild C-H halogenation and can also be leveraged for the selective dehalogenation of polyhalogenated compounds to yield monohalogenated products. acs.orgchemrxiv.org Additionally, copper-catalyzed systems have been shown to effectively dehalogenate halopyridines under specific conditions. researchgate.net These advanced methods provide synthetic chemists with a more versatile toolkit for the precise modification of the pyridine core.

| Strategy | Description | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Zincke Imine Intermediate | Ring-opening, halogenation, and ring-closing sequence. | C3 | Mild conditions, one-pot protocol. | nih.govchemrxiv.org |

| Phosphonium Salt Displacement | Installation of a phosphine at C4, followed by displacement with a halide. | C4 | Effective for late-stage functionalization. | chemrxiv.orgnih.gov |

| C-H/C-X Metathesis | Reversible hydrogen and halogen atom transfer. | N/A (Dehalogenation) | Allows selective dehalogenation of polyhalogenated substrates. | acs.orgchemrxiv.org |

| Copper-Catalyzed Reduction | Catalytic reduction of C-Hal bonds using a copper(I) catalyst. | N/A (Dehalogenation) | Effective for various halopyridines. | researchgate.net |

Q & A

Q. What are the recommended analytical techniques for assessing the purity and structural integrity of 5-Bromo-2,4-dichloropyridine in synthetic workflows?

To ensure compound fidelity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% purity thresholds are typical) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring. For example, distinct chemical shifts for bromine (δ ~8.5–9.5 ppm) and chlorine atoms (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) to verify molecular mass (monoisotopic mass: 225.870 Da) and isotopic distribution patterns .

Q. How can researchers optimize regioselective functionalization of this compound for cross-coupling reactions?

Regioselectivity in Suzuki or Ullmann couplings depends on halogen reactivity (Br > Cl) and steric/electronic factors:

- Bromine at position 5 is more reactive in palladium-catalyzed couplings due to lower bond dissociation energy versus chlorine .

- Chlorine at position 2 can be selectively displaced under high-temperature conditions (e.g., 120°C with CuI catalysis) .

- Experimental Design Tip : Use computational tools (DFT calculations) to predict reactive sites based on electron density maps .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reaction yields with this compound be systematically resolved?

Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. A stepwise troubleshooting approach includes:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance Cl displacement but may promote debromination .

- Catalyst Optimization : Test Pd(II)/Pd(0) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) to balance activity and stability .

- Side Reaction Analysis : Monitor byproducts via LC-MS, such as dehalogenated intermediates or dimerization products .

Q. What methodologies are effective for tracking the cellular uptake and bioactivity of brominated pyridine derivatives in in vitro assays?

this compound can serve as a precursor for probes targeting nucleic acid interactions:

Q. How can computational models predict the reactivity of this compound in multi-component reactions?

Leverage quantum mechanical and molecular docking tools:

-

DFT Calculations : Simulate transition states for SNAr reactions at positions 2, 4, and 5 to prioritize synthetic routes .

-

Docking Studies : Predict binding affinities with enzymatic targets (e.g., kinases) by modeling halogen-π interactions .

-

Data Table :

Position Bond Length (Å) Electrostatic Potential (eV) 5-Br 1.94 -0.45 2-Cl 1.79 -0.38 4-Cl 1.78 -0.35

Methodological Considerations

Q. What strategies mitigate decomposition risks during long-term storage of this compound?

Q. How can researchers design controlled experiments to study the compound’s role in modulating enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。